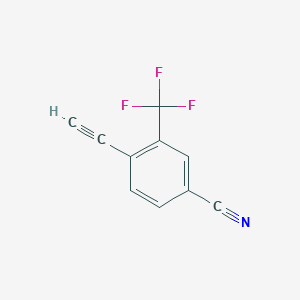

4-Ethynyl-3-(trifluoromethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Ethynyl-3-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C10H4F3N . It is related to “3-(Trifluoromethyl)benzonitrile”, which is used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene .

Molecular Structure Analysis

The molecular structure of “4-Ethynyl-3-(trifluoromethyl)benzonitrile” is characterized by the presence of an ethynyl group (-C≡CH) and a trifluoromethyl group (-CF3) attached to a benzonitrile core . The average mass of the molecule is 195.141 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethynyl-3-(trifluoromethyl)benzonitrile” include a density of 1.4±0.1 g/cm3, a boiling point of 379.6±42.0 °C at 760 mmHg, and a flash point of 253.4±19.3 °C . It has a molar refractivity of 68.4±0.4 cm3, and a polar surface area of 24 Å2 .Wissenschaftliche Forschungsanwendungen

Novel Electrolyte Additive for High Voltage Lithium Ion Batteries

Research by Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. The study revealed that this compound significantly improves the cyclic stability of the batteries, demonstrating a higher capacity retention after numerous charge-discharge cycles compared to batteries using a base electrolyte. This finding suggests the compound's potential in enhancing the performance and longevity of lithium-ion batteries, crucial for energy storage applications (Huang et al., 2014).

Sensors for Explosive Detection

In another study, Samanta and Mukherjee (2013) synthesized PtII6 nanoscopic cages incorporating Pt-ethynyl functionality for the selective detection of picric acid, a common constituent in explosives. The unique structure of these cages, enriched with extended π-conjugation, showed promising potential as selective sensors for explosives, highlighting a novel application in security and environmental monitoring (Samanta & Mukherjee, 2013).

Host-Guest Chemistry and Molecular Architecture

Whiteford, Lu, and Stang (1997) reported the self-assembly and characterization of mixed, neutral-charged, Pt−Pt and Pt−Pd macrocyclic tetranuclear complexes using 4-ethynylpyridine derivatives. These complexes demonstrated unique host-guest chemistry with silver triflate, leveraging the "π-tweezer effect." This research provides insights into designing molecular architectures for catalysis, drug delivery, and materials science applications (Whiteford, Lu, & Stang, 1997).

Advanced Material Design

Kiang et al. (1999) investigated the modification of 1,3,5-tris(4-ethynylbenzonitrile)benzene with various pendant groups and spacer units, leading to the development of materials with variable pore sizes and chemical functionalities. This study opens new avenues in the design of advanced materials with tailored properties for catalysis, separation, and sensor applications (Kiang et al., 1999).

Safety and Hazards

While specific safety and hazard information for “4-Ethynyl-3-(trifluoromethyl)benzonitrile” is not available, related compounds such as “4-Fluoro-3-(trifluoromethyl)benzonitrile” are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

4-ethynyl-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3N/c1-2-8-4-3-7(6-14)5-9(8)10(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWXMBCLKCFVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-3-(trifluoromethyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2538697.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)

![tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2538711.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide](/img/structure/B2538712.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2538713.png)